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Budiodarone Clinical Development Overview

Budiodarone (ATI-2001) is a chemical analogue of amiodarone designed to retain its mixed ion channel

blocking efficacy while having a significantly shorter half-life of approximately 7 hours to improve safety

[1]. The following table summarizes the key clinical findings and future development plans.

Aspect Details

Drug Profile Mixed ion channel blocker (Ca+, K+, beta-, alpha-receptor, Na+ antagonist);

metabolized by tissue esterases [1].

Key Phase 2
(PASCAL) Results

Dose-dependent reduction in AF burden vs. placebo: 200 mg BID (10%, NS),
400 mg BID (54%), 600 mg BID (74%); reduced number/duration of AT/AF
episodes [2] [3] [1].

Safety Observations No progressive/severe side effects; reversible creatinine elevation, minor
thyroid function changes, isolated liver enzyme increases (no bilirubin rise) [1].

| Agreed Phase 3 Program | 1. Open-label, long-term dose titration study using wearable AF monitors. 2. 6-

month, double-blind, randomized controlled trial (RCT) of 4 fixed doses vs. placebo in 500 patients [4]. | |

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s522243?utm_src=pdf-body
https://www.smolecule.com/products/s522243?utm_src=pdf-interest
https://www.smolecule.com/products/s522243?utm_src=pdf-body
https://www.smolecule.com/products/s522243?utm_src=pdf-body
https://www.medscape.com/viewarticle/702955
https://www.medscape.com/viewarticle/702955
https://pubmed.ncbi.nlm.nih.gov/22205496/
https://link.springer.com/article/10.1007/s10840-011-9636-3
https://www.medscape.com/viewarticle/702955
https://www.medscape.com/viewarticle/702955
https://www.appliedclinicaltrialsonline.com/view/fda-reaches-agreement-on-endpoints-for-approval-of-budiodarone-for-the-management-of-atrial-fibrillation
https://www.smolecule.com/products/s522243?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Target Patient Population | Symptomatic non-permanent AF (paroxysmal or persistent) with Long

Episodes of AF (LEAF) >5.5 hours, at high risk for stroke/heart failure/progression [4]. |

Experimental Protocol Insights

The following details are synthesized from the published Phase 2 trial and the announced Phase 3 program.

Phase 2 (PASCAL) Trial Methodology This study serves as the primary model for preliminary efficacy and

safety assessment [2] [3] [1].

1. Patient Population:
Enrollment: 72 patients with symptomatic paroxysmal atrial fibrillation (PAF).
Key Inclusion Criterion: Presence of a previously implanted dual-chamber pacemaker with

continuous electrogram (EGM) monitoring and memory capabilities.
Key Exclusion Criteria: NYHA Class III/IV congestive heart failure.

Washout: All antiarrhythmic drugs were stopped for >5 half-lives prior to baseline (amiodarone
>3 months) [2] [3].

2. Study Design:
Baseline Period: 4-week observation period off antiarrhythmic drugs to establish baseline

AT/AF burden (AT/AFB).
Randomization & Dosing: Patients with AT/AFB between 3% and 70% were randomized to

placebo, 200 mg, 400 mg, or 600 mg budiodarone, taken twice daily (BID) for 12 weeks.
Washout Period: Followed by a 4-week post-treatment observation [2] [3].

3. Endpoint Assessment:
Primary Efficacy Endpoint: Percent change in AT/AFB from baseline over the 12-week

treatment period compared to placebo. AT/AFB was quantified using stored pacemaker EGMs,
which were adjudicated by reviewers blinded to treatment assignment [2] [3].

Safety Endpoint: Assessment of adverse events, laboratory values (including creatinine,
thyroid and liver function tests), and vital signs at 4-week intervals [1].

Phase 3 Program Methodology The Phase 3 program, agreed upon with the FDA, is designed to confirm

efficacy and safety in a broader population [4].

1. Patient Population:
Target: 500 subjects with symptomatic non-permanent atrial fibrillation.

Key Phenotype: Patients characterized by Long Episodes of Atrial Fibrillation (LEAF) lasting
longer than 5.5 hours, identified as being at highest risk for disease progression.

2. Study Designs:
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Study 1 (Dose Titration): An open-label, long-term study. Dosing will be guided by FDA-

approved wearable AF monitoring devices to establish the lowest effective dose.
Study 2 (Pivotal RCT): A 6-month, double-blind, randomized, placebo-controlled trial. It will

compare four fixed active doses of budiodarone against a placebo [4].

Visualizing Trial Design & Drug Action

The workflow of the Phase 2 PASCAL trial, which leveraged pacemaker data, can be visualized as follows.

Phase 2 PASCAL Trial Workflow

12-Week Treatment

Patient Population:
Symptomatic PAF with
implanted pacemaker

4-Week Baseline Period
(Washout of AADs)

Randomization

Placebo BID Budiodarone 200mg BID Budiodarone 400mg BID Budiodarone 600mg BID

Continuous Monitoring
via Pacemaker EGM

Endpoint Analysis:
% Change in AT/AF Burden
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The dose-response relationship observed in Phase 2 is a critical concept, demonstrating the drug's efficacy.

Dose-Response Relationship from Phase 2

Placebo 200 mg BID
10% Reduction
(Not Significant) 400 mg BID

54% Reduction
(p = 0.01) 600 mg BID

74% Reduction
(p = 0.001)

Click to download full resolution via product page

Application Notes for Researchers

The development of budiodarone highlights several key considerations for antiarrhythmic drug

development:

Novel Endpoint Validation: The PASCAL trial pioneered the use of continuously implanted
devices (pacemakers) to objectively quantify AF burden as a primary endpoint, moving beyond
symptomatic reporting [2] [3]. The Phase 3 program continues this trend by incorporating FDA-
approved wearable monitors, confirming the regulatory acceptance of digital endpoints for AF drug
development [4].

Patient Stratification Strategy: The Phase 3 program focuses on a specific high-risk sub-
phenotype: patients with symptomatic non-permanent AF and long episodes (>5.5 hours). This

enrichment strategy increases the likelihood of demonstrating a treatment effect on disease
progression, an endpoint of significant clinical and regulatory value [4].

Positioning in the Treatment Landscape: Budiodarone is designed to fill a perceived gap between
amiodarone's potency and its toxicity, and dronedarone's improved safety but lower efficacy. Its short

half-life and titratable dosing regimen aim to provide a "best-in-class" safety and efficacy profile,
though this remains to be confirmed in large-scale Phase 3 trials [1].

I hope this detailed compilation assists in your research and development work. The ongoing Phase 3 trials

will be crucial in determining the final place of budiodarone in the AF treatment armamentarium.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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